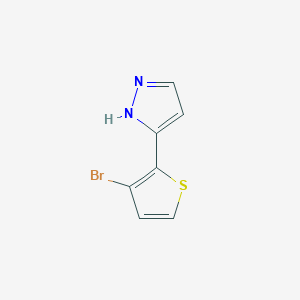

5-(3-bromothiophen-2-yl)-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

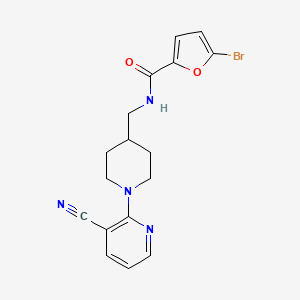

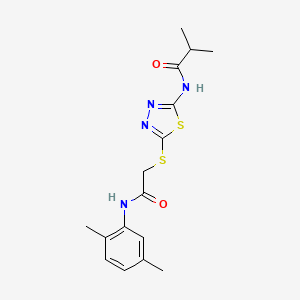

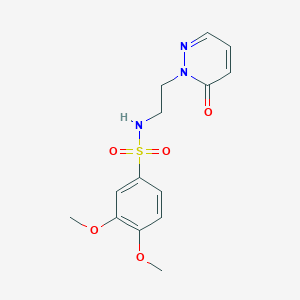

“5-(3-bromothiophen-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies such as heterocyclization of different substrates . A method for the synthesis of similar compounds involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for the activation of carbonyl functionality . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a thiophene ring. The thiophene ring contains a sulfur atom, making it a five-membered heterocyclic compound .Wissenschaftliche Forschungsanwendungen

Organometallic Chemistry of Group 5 Metals

The organometallic chemistry of Group 5 metal complexes, including those involving pyrazole-based ligands, has been extensively studied. These complexes are explored for their physico-chemical properties to model interactions in metalloproteins, such as bromoperoxidase. Advances in tris(pyrazolyl)borato vanadium complexes and organometallic chemistry of niobium and tantalum complexes showcase the potential of pyrazole derivatives in developing new organometallic compounds (Etienne, 1996).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives, encompassing a broad spectrum of biological activities, have been a focus due to their antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The extensive research into pyrazoline derivatives highlights their potential in pharmaceutical applications, emphasizing the need for further exploration into this compound class for therapeutic use (Shaaban, Mayhoub, & Farag, 2012).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is identified as a significant structure in drug discovery, offering a broad range of medicinal properties. This includes anticancer, CNS agents, and anti-infectious activities, among others. The synthetic strategies and biological properties of pyrazolo[1,5-a]pyrimidine derivatives emphasize their importance in developing drug-like candidates for various disease targets (Cherukupalli et al., 2017).

Synthetic Strategies for Pyrazoline Derivatives

The synthesis of pyrazoline derivatives for new anticancer agents showcases innovative approaches to harness their biological effect. Research on pyrazoline derivatives' biological activity underlines the compound's significant therapeutic potential, particularly in anticancer applications. This highlights the dynamic applications of pyrazoline and the ongoing efforts to synthesize derivatives with high biological effects (Ray et al., 2022).

Zukünftige Richtungen

Thiophene-based compounds have been the focus of many researchers due to their diverse biological activities and potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of these compounds .

Wirkmechanismus

Target of Action

The compound “5-(3-bromothiophen-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets. For example, some pyrazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic and radio sensitizing properties .

Mode of Action

Many pyrazole derivatives act by interacting with key molecules and their signal transduction pathways that regulate cell growth and proliferation .

Biochemical Pathways

Without specific studies on “this compound”, it’s hard to determine the exact biochemical pathways it affects. Thiophene-based compounds, which this compound is also a derivative of, have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Based on the known activities of similar compounds, it could potentially have a range of effects, including modulation of cell growth and proliferation .

Biochemische Analyse

Biochemical Properties

It is known that thiophene derivatives, which include 5-(3-bromothiophen-2-yl)-1H-pyrazole, have been used in the synthesis of various biologically active compounds . These compounds have shown a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties .

Cellular Effects

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been synthesized via Suzuki cross-coupling reactions, which involve the formation of a carbon-carbon bond between a halide and a boronic acid . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can be synthesized via Suzuki cross-coupling reactions, which are known for their efficiency and versatility . This suggests that the compound may have good stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known that thiophene derivatives can be involved in various biochemical reactions, suggesting that this compound may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its chemical structure, it may interact with transporters or binding proteins, potentially affecting its localization or accumulation within cells .

Subcellular Localization

Based on its chemical structure, it may be directed to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

5-(3-bromothiophen-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQEFVAZIMSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2705467.png)

![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)

![(4-Chlorophenyl)[3-(4-phenylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2705472.png)

![N-isopropyl-3-[5-oxo-1-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}thio)[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2705478.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2705479.png)